molecular formula C9H8Cl2O2 B12808413 1-(2,3-Dichloro-phenoxy)acetone CAS No. 15422-19-2

1-(2,3-Dichloro-phenoxy)acetone

Cat. No.: B12808413
CAS No.: 15422-19-2
M. Wt: 219.06 g/mol
InChI Key: XWAUACHNNLLKHN-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-phenoxy)acetone is a halogenated aromatic ketone with the molecular formula C₉H₇Cl₂O₂. Its structure consists of a phenoxy group substituted with chlorine atoms at the 2- and 3-positions, linked to an acetone moiety. Below, we analyze its key characteristics relative to these analogs.

Properties

CAS No.

15422-19-2

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-(2,3-dichlorophenoxy)propan-2-one

InChI

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-8-4-2-3-7(10)9(8)11/h2-4H,5H2,1H3

InChI Key

XWAUACHNNLLKHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichloro-phenoxy)acetone can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorophenol with chloroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichloro-phenoxy)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Nucleophilic Substitution: Substituted phenoxyacetones.

    Oxidation: Phenoxyacetic acids.

    Reduction: Phenoxypropanols.

Scientific Research Applications

1-(2,3-Dichloro-phenoxy)acetone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-phenoxy)acetone largely depends on its interaction with biological targets. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes critical parameters for 1-(2,3-Dichloro-phenoxy)acetone and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Density (g/cm³) Refractive Index Key Structural Features
1-(2,3-Dichloro-phenoxy)acetone C₉H₇Cl₂O₂ 219.06* 2,3-diCl, phenoxy N/A† N/A† N/A† Chlorine substitution enhances electronegativity and steric effects
1-(2,6-Dimethylphenoxy)acetone C₁₁H₁₄O₂ 178.23 2,6-diMe, phenoxy 113°C (4 mmHg) 1.011 1.506–1.510 Methyl groups reduce polarity and increase hydrophobicity
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone C₉H₈Cl₂O₂ 219.07 2-OH, 3-Me, 2,2-diCl N/A N/A N/A Hoesch reaction synthesis; dichloro and hydroxyl groups enable hydrogen bonding
3-Fluorophenylacetone C₉H₉FO 152.17 3-F, phenyl N/A N/A 1.497 Fluorine substitution lowers boiling point vs. chlorine analogs

*Calculated based on atomic weights.

Key Observations:
  • Substituent Effects: Chlorine vs. Methyl: Chlorine atoms increase molecular weight and polarity compared to methyl groups (e.g., 1-(2,6-Dimethylphenoxy)acetone vs. 1-(2,3-Dichloro-phenoxy)acetone). This enhances intermolecular interactions (e.g., dipole-dipole, halogen bonding), likely raising boiling points and solubility in polar solvents . Chlorine vs. Fluorine: Fluorine’s lower electronegativity and smaller atomic radius compared to chlorine reduce molecular weight and boiling points (e.g., 3-Fluorophenylacetone vs. dichloro analogs) .
  • Synthesis Methods: Dichloro-substituted analogs, such as 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone, are synthesized via the Hoesch reaction (dichloroacetonitrile + o-cresol) . Similar methods may apply to 1-(2,3-Dichloro-phenoxy)acetone.

Crystallographic and Hydrogen-Bonding Behavior

1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone (C₇H₉N₃O₃) exhibits a crystal structure where nitro and carbonyl groups tilt at 9.16° and 65.47° relative to the imidazole ring, forming 2D networks via C–H⋯N/O hydrogen bonds . For 1-(2,3-Dichloro-phenoxy)acetone, chlorine’s electron-withdrawing nature may similarly stabilize crystal lattices through halogen interactions .

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